3-Amino-2-quinoxalinecarbonitrile

Description

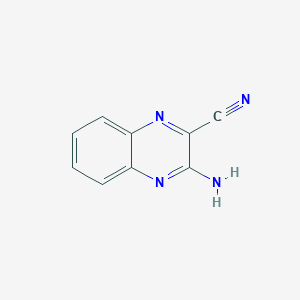

Structure

3D Structure

Properties

IUPAC Name |

3-aminoquinoxaline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-8-9(11)13-7-4-2-1-3-6(7)12-8/h1-4H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOCOFBYDAMSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406097 | |

| Record name | 3-amino-2-quinoxalinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23190-84-3, 36597-16-7 | |

| Record name | 3-Amino-2-quinoxalinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023190843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-amino-2-quinoxalinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 2 Quinoxalinecarbonitrile and Its Derivatives

Classical Approaches to 3-Amino-2-quinoxalinecarbonitrile Synthesis

Traditional methods for synthesizing the quinoxaline (B1680401) core have been well-established for over a century and typically involve condensation reactions. nih.govtandfonline.com These foundational techniques have been adapted and modified to introduce the specific amino and nitrile functionalities required for 3-amino-2-quinoxalinecarbonitrile.

Condensation Reactions in Quinoxaline Formation

The cornerstone of classical quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govencyclopedia.pubnih.gov This robust reaction, first reported by Körner and Hinsberg in 1884, forms the pyrazine (B50134) ring of the quinoxaline system. nih.gov The reaction can be carried out under various conditions, often in solvents like ethanol (B145695) or acetic acid, and can be catalyzed by acids. nih.govmdpi.com

A significant advancement in this classical approach involves the in situ generation of the 1,2-dicarbonyl compound. For instance, α-hydroxy ketones can be oxidized to their corresponding dicarbonyl species, which then react with the o-phenylenediamine. nih.gov This one-pot procedure simplifies the synthetic process. nih.gov Similarly, α-haloketones have been utilized as surrogates for 1,2-dicarbonyls, reacting with o-phenylenediamines to yield quinoxalines, sometimes even without the need for a catalyst when conducted in water. nih.govchim.it

The following table summarizes various classical condensation reactions for quinoxaline synthesis:

| Reactants | Catalyst/Conditions | Product | Reference(s) |

| o-phenylenediamine, 1,2-dicarbonyl compound | Glycerol, water, 90 °C | Quinoxaline derivative | encyclopedia.pub |

| o-phenylenediamine, α-hydroxy ketone | I₂, DMSO, room temp. | Quinoxaline derivative | encyclopedia.pub |

| o-phenylenediamine, α-haloketone | Water, 80 °C | Quinoxaline derivative | nih.gov |

Strategies for Introducing Amino and Nitrile Functionalities

Directly obtaining 3-amino-2-quinoxalinecarbonitrile through a simple condensation has been challenging. A notable one-pot method involves the condensation of o-phenylenediamine with bromomalononitrile in the presence of a Lewis acid catalyst like aluminum chloride. tandfonline.com This reaction proceeds through a proposed unstable intermediate that undergoes aerobic oxidation to furnish the final product. tandfonline.com

Attempts at direct cyanation of 3-amino-2-chloroquinoxaline using cuprous cyanide have been unsuccessful. tandfonline.com Interestingly, the reaction of 2,3-dichloroquinoxaline (B139996) with cuprous cyanide in dimethylformamide yields 3-(N,N-dimethylamino)-2-quinoxalinecarbonitrile instead of the desired product. tandfonline.com

Modern Synthetic Strategies for 3-Amino-2-quinoxalinecarbonitrile

Contemporary synthetic chemistry has focused on developing more efficient, sustainable, and versatile methods for preparing quinoxalines. These modern strategies often employ catalysis, green chemistry principles, and multi-component reactions to overcome the limitations of classical approaches.

Catalytic Methods in Quinoxaline Synthesis

The use of catalysts has significantly improved the efficiency and scope of quinoxaline synthesis. nih.govmtieat.org Both transition-metal and organocatalysts have been successfully employed. For example, iron-catalyzed transfer hydrogenation between alcohols and 1-(2-nitrophenyl)pyrroles has been used to synthesize pyrrolo[1,2-a]quinoxalines. mtieat.org

Various metal-based catalysts, including those based on copper, nickel, and palladium, have been reported for the synthesis of quinoxaline derivatives. mtieat.orgsapub.orgmdpi.com For instance, copper(II) acetate (B1210297) has been used to catalyze the cyclocondensation of o-phenylenediamines with aromatic alkynes. encyclopedia.pub Nickel nanoparticles have also been shown to be effective catalysts for the reaction between o-phenylenediamines and glyoxal. sapub.org

Organocatalysts have emerged as a powerful tool in quinoxaline synthesis, offering a metal-free alternative. nih.gov Nitrilotris(methylenephosphonic acid) has been demonstrated to be an efficient organocatalyst for the condensation of o-diamines and 1,2-carbonyl compounds, providing high yields in short reaction times. nih.gov

The following table highlights some modern catalytic methods for quinoxaline synthesis:

| Reactants | Catalyst | Solvent/Conditions | Product | Reference(s) |

| o-phenylenediamine, 1,2-dicarbonyl compound | Nitrilotris(methylenephosphonic acid) | - | Quinoxaline derivative | nih.gov |

| 2-nitroaniline, 1,2-dicarbonyl compound | Graphene oxide, hydrazine (B178648) hydrate | - | Quinoxaline derivative | nih.gov |

| o-phenylenediamine, aromatic alkyne | Cu(OAc)₂ | Toluene, 70 °C | Quinoxaline derivative | encyclopedia.pub |

| o-phenylenediamine, glyoxal | Ni-nanoparticles | Acetonitrile, room temp. | Quinoxaline derivative | sapub.org |

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant shift towards developing environmentally benign synthetic protocols. mtieat.orgresearchgate.netekb.eg Green chemistry approaches to quinoxaline synthesis focus on the use of eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions. encyclopedia.pubnih.govunibo.it

Water has been successfully utilized as a green solvent for the synthesis of quinoxalines. nih.gov For example, the condensation of o-phenylenediamines with phenacyl bromides can be carried out in water at 80°C without the need for a catalyst. nih.gov Ionic liquids have also been explored as both a catalyst and a green solvent system. nih.gov A cellulose-supported ionic liquid has been shown to be an effective and recyclable catalyst for the synthesis of quinoxalines in water. nih.gov

Solvent-free conditions and the use of microwave irradiation are other hallmarks of green quinoxaline synthesis. nih.govsapub.org The condensation of o-phenylenediamines with α-dicarbonyl derivatives can be performed in ethanol under microwave irradiation, leading to high yields and pure products in a short time. sapub.org Bentonite clay K-10, a cheap and readily available material, has been used as a green reagent for quinoxaline synthesis at room temperature. nih.govmdpi.com

Examples of green synthetic approaches are provided in the table below:

| Reactants | Catalyst/Conditions | Solvent | Product | Reference(s) |

| o-phenylenediamine, 1,2-dicarbonyl compound | Ammonium bifluoride | Aqueous ethanol | Quinoxaline derivative | nih.gov |

| o-phenylenediamine, 1,2-dicarbonyl compound | Ionic liquid functionalized cellulose | Water | Quinoxaline derivative | nih.gov |

| o-phenylenediamine, α-dicarbonyl derivative | Microwave irradiation | Ethanol | Quinoxaline derivative | sapub.org |

| o-phenylenediamine, benzil | Bentonite clay K-10 | Ethanol | 2,3-diphenylquinoxaline | nih.gov |

| o-phenylenediamine, benzil | Hexafluoroisopropanol | Solvent-free, room temp. | 2,3-diphenylquinoxaline | encyclopedia.pub |

Multi-component Reactions for Quinoxalinecarbonitriles

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer a highly efficient and atom-economical approach to complex molecules. wikipedia.org While specific MCRs for the direct synthesis of 3-amino-2-quinoxalinecarbonitrile are not extensively documented in the provided context, the principles of MCRs are highly relevant to the synthesis of related quinoxaline structures. For instance, a three-component reaction of o-phenylenediamine, cyclohexyl isocyanide, and an aromatic aldehyde, catalyzed by (FeClO₄)₃, yields N-cyclohexyl-3-aryl-quinoxaline-2-amines. sapub.org This demonstrates the potential of MCRs to rapidly build molecular complexity around the quinoxaline core. The development of a multi-component reaction that directly incorporates the amino and nitrile functionalities onto the quinoxaline ring remains an attractive area for future research.

Derivatization and Functionalization of the Quinoxaline Skeleton

The inherent reactivity of the amino and nitrile functionalities, coupled with the aromatic quinoxaline core, provides a rich platform for a wide array of chemical transformations. These modifications are instrumental in modulating the compound's physicochemical properties and biological activity.

Chemical Modifications at the Amino Group

The primary amino group at the 3-position of the quinoxaline ring is a versatile handle for introducing a variety of substituents through N-acylation, N-sulfonylation, and the formation of Schiff bases. While specific studies on the direct derivatization of 3-amino-2-quinoxalinecarbonitrile are limited, extensive research on the closely related 2-amino-3-cyanoquinoxaline 1,4-dioxides provides valuable insights into the potential chemical transformations.

For instance, the reaction of 2-amino-3-cyanoquinoxaline 1,4-dioxide with various acyl chlorides in a suitable solvent like dry tetrahydrofuran (B95107) can yield a range of N-acyl derivatives. This transformation is a standard method for introducing amide functionalities. Similarly, treatment with sulfonyl chlorides would be expected to produce the corresponding N-sulfonylated derivatives.

Another common modification involves the condensation of the amino group with aldehydes or ketones to form Schiff bases (imines). This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid. These imine derivatives can serve as intermediates for further synthetic elaborations.

Table 1: Examples of Amino Group Modifications on Quinoxaline Scaffolds

| Starting Material | Reagent | Product | Reaction Type |

| 3-Amino-2-methyl-4(3H)-quinazolinone | Aromatic aldehydes/ketones | 3-(Arylidene-amino)-2-methylquinazolin-4(3H)–one | Schiff base formation |

| Quinoxaline-2-carboxylic acid | Amines (activated with oxalyl chloride) | N-Substituted quinoxaline-2-carboxamides | Amidation |

| 2-Amino-3-cyanoquinoxaline 1,4-dioxide | Aliphatic and aromatic acyl chlorides | N-Acyl-3-cyanoquinoxaline-2-amino 1,4-dioxides | N-Acylation |

This table presents examples of amino group modifications on related quinoxaline and quinazolinone scaffolds due to the limited direct data on 3-amino-2-quinoxalinecarbonitrile.

Reactions Involving the Nitrile Group

The nitrile group at the 2-position is a valuable functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions, leading to the formation of amides, carboxylic acids, amines, and heterocyclic systems.

Hydrolysis: The hydrolysis of nitriles is a well-established transformation that can proceed under either acidic or basic conditions. wikipedia.orgsapub.org Mild acidic or basic hydrolysis typically yields the corresponding amide, in this case, 3-amino-2-quinoxalinecarboxamide. More vigorous conditions, such as heating with a strong acid or base, can lead to the formation of the carboxylic acid, 3-amino-2-quinoxalinecarboxylic acid. wikipedia.orgsapub.org

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.compressbooks.pub This reaction converts 3-amino-2-quinoxalinecarbonitrile into 3-amino-2-(aminomethyl)quinoxaline, providing a route to diaminoquinoxaline derivatives.

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form various five-membered heterocyclic rings. A notable example is the reaction with azides, typically in the presence of a catalyst, to form tetrazoles. This transformation introduces a new heterocyclic ring onto the quinoxaline core, significantly altering its structural and electronic properties.

Table 2: General Reactions of the Nitrile Group

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Hydrolysis (to Amide) | H₂O, mild acid or base | Carboxamide |

| Hydrolysis (to Carboxylic Acid) | H₂O, strong acid or base, heat | Carboxylic acid |

| Reduction | LiAlH₄ followed by H₂O workup | Primary amine (CH₂NH₂) |

| Grignard Reaction | Grignard reagent (RMgX) followed by hydrolysis | Ketone (C(O)R) |

| Cycloaddition (to Tetrazole) | Sodium azide (B81097) (NaN₃), Lewis acid or other catalysts | 5-Substituted-1H-tetrazole |

This table outlines general reactions applicable to the nitrile group of 3-amino-2-quinoxalinecarbonitrile, based on established nitrile chemistry. wikipedia.orgchemistrysteps.compressbooks.pub

Substituent Effects on Synthesis Pathways

The nature and position of substituents on the benzene (B151609) ring of the quinoxaline nucleus can significantly influence the course and efficiency of synthetic pathways. These effects are primarily electronic and steric in nature.

Electronic Effects: The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent. The reactivity of the o-phenylenediamine is modulated by the electronic properties of the substituents on the aromatic ring.

Electron-donating groups (e.g., -CH₃, -OCH₃) on the o-phenylenediamine starting material increase the nucleophilicity of the amino groups, which can facilitate the initial condensation step.

Electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the nucleophilicity of the amino groups, potentially requiring harsher reaction conditions or leading to lower yields. In some cases, these groups can influence the regioselectivity of the cyclization when an unsymmetrical o-phenylenediamine is used.

For instance, in the synthesis of some quinoxaline derivatives, it has been observed that the presence of an electron-donating group on the benzene ring can increase the activity of the resulting compounds, while an electron-withdrawing group can decrease it, suggesting that these substituents influence not only the synthesis but also the biological properties of the final molecules.

Steric Effects: Bulky substituents on the o-phenylenediamine can hinder the approach of the reacting species, potentially slowing down the reaction rate or influencing the stereochemistry of the product.

The choice of the cyanogen-containing reagent in the synthesis of 3-amino-2-quinoxalinecarbonitrile can also be influenced by the substituents on the o-phenylenediamine. While various methods exist for the synthesis of the parent compound, the yields and applicability of these methods can vary depending on the specific substituted starting materials used.

Chemical Reactivity and Transformation Studies of 3 Amino 2 Quinoxalinecarbonitrile

Electrophilic and Nucleophilic Reactions of the Quinoxaline (B1680401) Core

The quinoxaline ring system, a benzopyrazine, is generally electron-deficient, which influences its reactivity towards electrophiles and nucleophiles. While specific studies on the direct electrophilic or nucleophilic substitution on the 3-amino-2-quinoxalinecarbonitrile core are not extensively detailed in the provided results, the general reactivity of quinoxaline derivatives can be inferred. Electrophilic substitution on the benzene (B151609) portion of the quinoxaline ring would likely require activating conditions and would be directed by the existing substituents.

Conversely, the electron-deficient nature of the pyrazine (B50134) ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) can occur, particularly if a good leaving group is present on the quinoxaline ring. For instance, a chloro-substituted quinoxaline can readily react with nucleophiles. nih.gov While 3-amino-2-quinoxalinecarbonitrile does not have an inherent leaving group on the core, transformations of the amino group (as discussed in section 3.2) could introduce one, thereby enabling nucleophilic substitution reactions. The cysteine sulfhydryl thiolate is an example of a soft nucleophile that preferentially forms covalent adducts with soft electrophiles. nih.gov

Transformations of the Amino Group

The amino group at the 3-position is a key site for chemical modification. It can undergo a variety of reactions, including diazotization, acylation, and condensation, leading to the formation of diverse heterocyclic systems.

Diazotization: The amino group can be converted to a diazonium salt. This intermediate is highly versatile and can be substituted with various nucleophiles. For example, diazotization of a similar compound, 3-aminothieno[2,3-b]quinoxaline, followed by reaction with sulfur dioxide and copper chloride, yields a sulfonyl chloride derivative. sapub.org

Acylation and Condensation: The amino group readily reacts with acylating agents and carbonyl compounds. For instance, treatment of 2-amino-3-cyanoquinoxaline 1,4-dioxide with chloroacetyl chloride results in the corresponding chloroacetamide, a useful intermediate for further heterocyclic synthesis. researchgate.net Condensation reactions with various reagents can lead to the formation of fused pyrimidine (B1678525) rings. researchgate.net

The nucleophilicity of amines generally follows the trend of NH3 < primary amines < secondary amines, which correlates with their basicity. masterorganicchemistry.com This inherent nucleophilicity allows the amino group of 3-amino-2-quinoxalinecarbonitrile to participate in a wide array of synthetic transformations.

| Reaction Type | Reagents | Product Type | Reference |

| Diazotization | NaNO₂, HCl | Diazonium Salt | sapub.org |

| Acylation | Chloroacetyl chloride | Chloroacetamide derivative | researchgate.net |

| Condensation | Potassium cyanate | Fused pyrimidine ring | researchgate.net |

Reactions of the Nitrile Group

The nitrile group is another functional handle that offers numerous possibilities for chemical transformation. It can undergo hydrolysis, cycloaddition, and reactions with nucleophiles. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. wikipedia.org

Hydrolysis and Related Transformations

The hydrolysis of nitriles is a well-established transformation that can proceed under either acidic or basic conditions to yield carboxamides and subsequently carboxylic acids. wikipedia.orglumenlearning.com

Acid-catalyzed hydrolysis: In the presence of acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. lumenlearning.comlibretexts.orgebsco.com This initially forms an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis: With a strong nucleophile like hydroxide, direct addition to the carbon-nitrogen triple bond occurs, leading to an imine anion which is then protonated to an imidic acid and subsequently tautomerizes to the amide. libretexts.orgchemistrysteps.com

Enzymatic hydrolysis of nitriles to carboxylic acids is also possible using nitrilases. wikipedia.org

| Condition | Intermediate | Final Product | Reference |

| Acidic | Protonated nitrile, Imidic acid, Amide | Carboxylic acid | lumenlearning.comlibretexts.orgchemistrysteps.com |

| Basic | Imine anion, Imidic acid, Amide | Carboxylate salt | libretexts.orgchemistrysteps.com |

| Enzymatic (Nitrilase) | - | Carboxylic acid | wikipedia.org |

Cycloaddition Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. These reactions are a powerful tool for constructing complex molecular architectures.

A common example is the reaction of nitriles with azides to form tetrazoles. This is a type of 1,3-dipolar cycloaddition. researchgate.net Nitrile oxides are another class of 1,3-dipoles that react with dipolarophiles in [3+2] cycloaddition reactions. uchicago.eduscielo.org.mx Recent developments have also shown that nitriles can react with carbenes, generated photochemically from α-carbonyl diazo compounds, to form oxazoles in a metal-free [3+2] cycloaddition. chemistryviews.org

Palladium-Catalyzed and Other Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling with 3-amino-2-quinoxalinecarbonitrile is not explicitly detailed, the principles of these reactions can be applied to its derivatives. For these reactions to occur, one of the coupling partners typically needs to be a halide or a triflate.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example. nih.gov This reaction is tolerant of many functional groups, including nitriles. uwindsor.ca Therefore, if a halogen were introduced onto the quinoxaline core of 3-amino-2-quinoxalinecarbonitrile, it could undergo Suzuki-Miyaura coupling with a variety of boronic acids or esters. nih.govorganic-chemistry.orgnih.gov The general catalytic cycle for these reactions involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent, and finally reductive elimination to yield the product and regenerate the catalyst. uwindsor.ca The development of water-based micellar catalysis for palladium-coupling reactions represents a significant advancement towards more sustainable chemical processes. youtube.com

Redox Chemistry of 3-Amino-2-quinoxalinecarbonitrile

The redox chemistry of quinoxaline derivatives is of significant interest, particularly in the context of their biological activities. The quinoxaline ring system can be both oxidized and reduced.

Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. For example, 2-amino-3-cyanoquinoxaline can be oxidized to its 1,4-dioxide derivative. researchgate.netresearchgate.net The amino group itself can also be subject to oxidation. In a study on related 3-aminothieno[2,3-b]pyridine-2-carboxamides, oxidation with sodium hypochlorite (B82951) led to an unusual oxidative dimerization, forming complex polyheterocyclic structures. nih.gov

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orgebsco.comchemistrysteps.com Milder reducing agents can reduce the nitrile to an imine. ebsco.com The quinoxaline ring itself can also be reduced under certain conditions.

The formation of mutagenic imidazoquinoxaline derivatives, such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline (7,8-DiMeIQx), has been observed when heating mixtures of creatinine, glucose, and glycine, suggesting complex redox and condensation reactions are involved in their formation. nih.govnih.gov

Computational and Theoretical Investigations of 3 Amino 2 Quinoxalinecarbonitrile

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a molecule is fundamental to its chemical properties and biological activity. For quinoxaline (B1680401) derivatives, molecular orbital (MO) calculations are a key component of a design strategy referred to as "medicinal electronomics." patsnap.comtokushima-u.ac.jp This approach focuses on designing drug candidates based on their electronic structures rather than relying solely on traditional pharmacophore models. patsnap.comtokushima-u.ac.jp

Studies on the N-oxide analogues of 3-amino-2-quinoxalinecarbonitrile, such as 3-amino-2-quinoxalinecarbonitrile 1,4-dioxide (TX-402), utilize MO calculations to understand and predict their potential as therapeutic agents, particularly as hypoxia-targeting drugs. patsnap.comtokushima-u.ac.jp These calculations help in the design of hybrid drugs, where the quinoxaline moiety acts as a hypoxic cytotoxin unit. patsnap.comtokushima-u.ac.jp

Further investigations into metal complexes involving 3-amino-2-quinoxalinecarbonitrile derivatives employ theoretical studies alongside spectroscopic methods like UV-visible and ESCA (Electron Spectroscopy for Chemical Analysis) to support the proposed molecular and electronic structures of the resulting complexes. researchgate.net Analysis of frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the intramolecular charge transfer (ICT) and identifying the reactive sites within the molecule. acs.org

Table 1: Theoretical Approaches in Electronic Structure Analysis

| Computational Method | Application in Quinoxaline Research | Key Findings |

|---|---|---|

| Molecular Orbital (MO) Calculations | Design of hypoxia-targeting drugs based on electronic properties. patsnap.comtokushima-u.ac.jp | Guides the development of hybrid compounds like TX-2100. patsnap.com |

| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular charge transfer (ICT). acs.org | Elucidates the influence of substituents on electronic distribution. acs.org |

| Frontier Molecular Orbital (FMO) Theory | Identification of reactive sites (HOMO-LUMO analysis). acs.org | Predicts the molecule's susceptibility to nucleophilic or electrophilic attack. acs.org |

| Theoretical BVS (Bond Valence Sum) | Support for proposed molecular and electronic structures of metal complexes. researchgate.net | Corroborates experimental data on complex formation. researchgate.net |

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties and reactivity of molecules. For quinoxaline systems, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d), 6-311+G(2d,2p)), provide detailed insights. ethernet.edu.et

DFT studies are employed to explore the impact of different substituents on the molecular structure and to map the reactive sites using the molecular electrostatic potential (MEP). acs.org The MEP surface visually represents the charge distribution, highlighting regions prone to electrophilic or nucleophilic attack. This information is critical for predicting how the molecule will interact with biological targets or other reagents. acs.org

Furthermore, DFT is used to calculate redox properties. For a series of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, DFT calculations with basis sets like 6-31g and lanl2dz were used to determine their reduction potentials. mdpi.com These theoretical values showed a strong correlation with experimental data obtained from cyclic voltammetry, validating the computational approach. mdpi.com Such studies are vital as the redox properties of quinoxaline N-oxides are directly linked to their mechanism of action as bioreductive drugs. mdpi.com

Table 2: DFT Applications in Reactivity Studies of Quinoxaline Derivatives

| DFT Application | Purpose | Example Finding | Reference |

|---|---|---|---|

| Molecular Electrostatic Potential (MEP) | Identify reactive sites and predict intermolecular interactions. | Visualizes electron-rich and electron-poor regions, guiding synthesis. | acs.org |

| Frontier Molecular Orbitals (FMOs) | Analyze chemical reactivity and kinetic stability. | The HOMO-LUMO energy gap indicates the molecule's reactivity. | acs.org |

| Calculation of Reduction Potentials | Predict electrochemical behavior and correlate with biological activity. | Calculated potentials correlate well with experimental cyclic voltammetry data. | mdpi.com |

| Structural Optimization | Determine the lowest energy geometry of the molecule. | Provides the foundational structure for all other property calculations. | ethernet.edu.etresearchgate.net |

Molecular Dynamics Simulations and Conformation Analysis

Understanding the three-dimensional structure and flexibility of 3-amino-2-quinoxalinecarbonitrile derivatives is crucial for predicting their interaction with biological macromolecules. Molecular dynamics (MD) simulations and conformation analysis are the primary computational techniques used for this purpose. tokushima-u.ac.jpresearchgate.net

For derivatives of 3-amino-2-quinoxalinecarbonitrile 1,4-dioxide (TX-402), detailed conformational analyses have been performed using software like CONFLEX, followed by MD simulations using programs such as the Discover3 module within InsightII. tokushima-u.ac.jp These simulations track the movements of atoms over time, allowing for the estimation of properties like total energy and the fluctuation of dihedral angles. tokushima-u.ac.jp This provides a dynamic picture of the molecule's preferred shapes and flexibility.

In the context of drug design, MD simulations are also used to study the binding mechanism of quinoxaline derivatives to their protein targets. For instance, simulations using GROMACS software have been employed to gain insights into how indenoquinoxaline derivatives, which are structurally related to the target compound, bind within the active site of enzymes like alpha-glucosidase. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.

For quinoxaline derivatives, 3D-QSAR analyses have been successfully employed. frontiersin.org In one study, 3D-QSAR and molecular docking were used to identify the key molecular features required for the antimycobacterial activity of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives. frontiersin.org These models help to understand which structural modifications are likely to enhance potency.

Simpler Structure-Activity Relationship (SAR) studies are also common. A preliminary SAR study on 3-aryl-quinoxaline-2-carbonitrile 1,4-dioxide derivatives revealed that introducing an aromatic group at the C-3 position was favorable for hypoxic cytotoxic activity. nih.gov The study also showed a positive correlation between this activity and the molecule's lipophilicity, within a certain range. nih.gov These findings are crucial for the rational design of new analogues with improved therapeutic profiles. nih.govsemanticscholar.org

Mechanistic Studies of Reactions Using Computational Chemistry

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions and biological actions. For quinoxaline-based compounds, these methods offer insights that are often difficult to obtain through experimental means alone.

Computational studies have provided mechanistic insights into the reactions of structurally related quinoxalin-2(1H)-ones. acs.org Understanding the redox properties through a combination of electrochemical experiments and computational calculations is key to deciphering the mechanism of action for bioreductive drugs like the N-oxide derivatives of 3-amino-2-quinoxalinecarbonitrile. mdpi.com Future computational research is anticipated to further clarify the origins of differences in the electrochemical behavior among various derivatives. mdpi.com

Moreover, computational studies can support proposed reaction mechanisms for the synthesis of these complex heterocycles. molaid.com By modeling transition states and reaction intermediates, chemists can validate or refine proposed synthetic pathways, leading to more efficient and selective reactions. The ultimate goal of these mechanistic studies is to connect the molecule's structure and reactivity to its observed biological effects, such as the induction of apoptosis in cancer cells via a caspase-dependent pathway, as has been studied for potent 3-aryl-quinoxaline-2-carbonitrile 1,4-dioxide derivatives. nih.gov

Advanced Applications in Chemical Research

Applications in Medicinal Chemistry Research

The quinoxaline (B1680401) nucleus is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov Derivatives of 3-amino-2-quinoxalinecarbonitrile, in particular, have been the subject of extensive research to develop novel therapeutic agents.

The inherent fluorescence of certain quinoxaline derivatives makes them suitable candidates for the development of molecular probes. mdpi.com These probes are designed to detect and quantify specific biological molecules or ions, often through changes in their fluorescence emission upon binding. For instance, push-pull quinoxaline derivatives bearing (3-aminopropyl)amino substituents have been synthesized and shown to act as dual-responsive (absorbance and fluorescence) pH indicators in acidic aqueous solutions. mdpi.com The fluorescence properties of these compounds can be modulated by altering substituents on the quinoxaline core. mdpi.com

Furthermore, the quinoxaline scaffold is a key component in the design of specific ligands for biological receptors. By modifying the substituents, researchers can create molecules that bind with high affinity and selectivity to target proteins. For example, derivatives of quinoxaline-2,3-dione have been developed as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) and kainate receptors, which are important targets in neuroscience. nih.gov The strategic addition of an amino acid moiety to the nitrogen at position 1 of the quinoxaline ring system has been shown to influence binding affinity and functional activity at these receptors. nih.gov Similarly, modifications to the D2 dopamine (B1211576) receptor have been shown to greatly increase the affinity of certain selective ligands, demonstrating the importance of specific amino acid interactions in ligand binding. nih.gov

Derivatives of 3-amino-2-quinoxalinecarbonitrile are actively investigated as inhibitors of various enzymes implicated in disease. The mechanism of inhibition often involves the compound binding to the enzyme's active site or an allosteric site, thereby blocking its catalytic activity.

One significant area of study is the inhibition of kinases, such as Apoptosis Signal-regulating Kinase 1 (ASK1), which is involved in inflammation and fibrosis. nih.gov Quinoxaline derivatives have been synthesized and evaluated for their in vitro ASK1 kinase inhibitory activity, with structure-activity relationship (SAR) studies focusing on modifications of different parts of the molecule to enhance potency. nih.gov For example, in a series of quinoxaline derivatives, a compound with a cyclopentyl-substituted triazole moiety demonstrated an IC50 value of 49.63 nM against ASK1. nih.gov

Other enzyme targets include butyrylcholinesterase (BChE), which is relevant to Alzheimer's disease. Novel 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives have shown potent anti-BChE activity. researchgate.net Kinetic and molecular docking studies on the most active compound from this series revealed a mixed inhibition mechanism, indicating that it binds to both the catalytic and peripheral anionic sites of the enzyme. researchgate.net Carbonic anhydrases are another class of enzymes targeted by quinoxaline-related structures like quinazolinones, which have demonstrated competitive inhibition. frontiersin.org

Table 1: Examples of Enzyme Inhibition by Quinoxaline Derivatives

| Derivative Class | Enzyme Target | Key Finding (in vitro) | Reference |

|---|---|---|---|

| Quinoxaline-Triazole Hybrids | Apoptosis Signal-regulating Kinase 1 (ASK1) | Compound 12d showed an IC50 of 49.63 nM. | nih.gov |

| 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles | Butyrylcholinesterase (BChE) | Compound 6l identified as a potent mixed inhibitor with an IC50 of 1.00 µM. | researchgate.net |

| 3-Amino-2-aryl-quinazolin-4(3H)-ones | Carbonic Anhydrase II (hCA-II) | Compounds showed competitive inhibition, with nitro-substituted derivatives being particularly active. | frontiersin.org |

| Pyrano[3,2-c]quinoline-3-carboxylates | Topoisomerase II | A bromo-substituted derivative exhibited an IC50 of 45.19 µM. | rsc.org |

The development of novel antimicrobial agents is a critical area of research, and quinoxaline derivatives have shown promise. These compounds can exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Derivatives of 3-amino-2-quinoxalinecarbonitrile 1,4-dioxide have been noted for their antibacterial properties. researchgate.net Research has also explored related structures, such as 3-quinolinecarboxylic acids and 3-aminopyrazine-2-carboxamides, which have demonstrated significant in vitro antibacterial and antifungal activity. nih.govnih.gov For instance, a series of novel 3-quinolinecarboxylic acids with an amino group at the 1-position showed potent activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL for the compound amifloxacin. nih.gov

The mechanism of action for some quinoline-based antimicrobials is believed to involve the inhibition of bacterial DNA gyrase and/or topoisomerase IV, enzymes crucial for DNA replication. rsc.orgmdpi.com Molecular docking studies have supported this hypothesis by showing favorable binding of these compounds at the fluoroquinolone binding site of the GyrA subunit of DNA gyrase. mdpi.com For example, a pyrano[3,2-c]quinoline derivative showed promising inhibitory activity against DNA gyrase with an IC50 value of 40.76 µM. rsc.org

Table 2: In Vitro Antimicrobial Activity of Quinoxaline-Related Scaffolds

| Compound Class | Organism | Activity (MIC/IC50) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 1-Methylamino-7-(4-methyl-1-piperazinyl)-6-fluoro-3-quinolinecarboxylic acid (Amifloxacin) | Escherichia coli | MIC = 0.25 µg/mL | Inhibition of DNA Gyrase | nih.gov |

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC = 12.5 µg/mL | Not specified | nih.gov |

| 2,3-bis(bromomethyl)quinoxaline with a 6-trifluoromethyl group | Gram-positive bacteria | High activity reported | Not specified | nih.gov |

| Ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | Staphylococcus aureus | IC50 = 40.76 µM (vs. DNA Gyrase) | Inhibition of DNA Gyrase and Topoisomerase II | rsc.org |

The 3-amino-2-quinoxalinecarbonitrile scaffold is particularly prominent in anticancer research. researchgate.net Many derivatives have been synthesized and evaluated for their cytotoxic activity against a wide range of human cancer cell lines in vitro. nih.gov

A significant focus has been on 3-amino-2-quinoxalinecarbonitrile 1,4-dioxides, which are designed as hypoxia-selective anti-tumor agents. nih.govmdpi.com These compounds are selectively activated under the hypoxic conditions found in solid tumors. nih.gov Research has shown that replacing the 3-amino group with a substituted aryl ring can increase hypoxic anti-tumor activity. nih.govmdpi.com For example, the compound 7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide exhibited potent hypoxic cytotoxicity against various cell lines, with IC50 values as low as 0.31 µM. nih.govmdpi.com The proposed molecular mechanism for some of these compounds involves the induction of apoptosis through a caspase-dependent pathway. nih.govmdpi.com

Other quinoxaline derivatives have been investigated for their ability to induce apoptosis and inhibit cancer cell proliferation through different mechanisms. nih.gov For example, aminobenzylnaphthols, synthesized via the Betti reaction, have shown cytotoxic and pro-apoptotic properties in pancreatic and colorectal cancer cell lines, with in silico studies suggesting inhibition of targets like CDK2 and TRIM24. mdpi.com Additionally, pyrano[3,2-c]quinoline derivatives have been shown to induce apoptosis in non-small cell lung carcinoma (NSCLC) A549 cells and inhibit topoisomerase II, an enzyme vital for cell division. rsc.org

Table 3: In Vitro Anticancer Activity of 3-Amino-2-quinoxalinecarbonitrile Derivatives

| Derivative | Cancer Cell Line | Activity (IC50) | Molecular Mechanism | Reference |

|---|---|---|---|---|

| 7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide | BEL-7402, HepG2, HL-60, NCI-H460, HCT-116, CHP126 | 0.31 - 3.16 µM (hypoxia) | Induction of apoptosis via caspase-dependent pathway | nih.govmdpi.com |

| N-(3-amino-1-oxo-2(1H)-isoquinolinyl)benzamides | Renal and breast tumors | Mitotic therapeutic activity reported | Not specified | researchgate.net |

| Aminobenzylnaphthols (MMZ compounds) | BxPC-3 (pancreatic), HT-29 (colorectal) | Cytotoxic and pro-apoptotic | Inhibition of ADORA1, CDK2, TRIM24 (predicted) | mdpi.com |

| Ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | A549 (NSCLC) | ~35 µM | Topoisomerase II inhibition, apoptosis induction | rsc.org |

In neuroscience, the precise modulation of neurotransmitter receptors is a key strategy for developing treatments for neurological and psychiatric disorders. Quinoxaline derivatives have been instrumental in this field as selective ligands for ionotropic glutamate (B1630785) receptors.

Specifically, quinoxaline-2,3-diones are well-known antagonists of AMPA and kainate receptors. nih.gov Research has focused on how substitutions on the quinoxaline ring affect binding affinity and functional activity. The synthesis of a racemic mixture of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione demonstrated selective inhibition of [3H]AMPA binding with an IC50 value of 0.69 µM. nih.gov Subsequent asymmetric synthesis revealed that the S-enantiomer was 160-fold more potent than the R-enantiomer, highlighting the stereospecificity of the interaction with the receptor. nih.gov These studies provide a molecular basis for designing more potent and selective antagonists for studying and potentially treating conditions involving excessive glutamate signaling.

Applications in Material Science

The conjugated π-system and tunable electronic properties of the quinoxaline core make it an attractive building block for advanced organic materials. mdpi.com Derivatives of 3-amino-2-quinoxalinecarbonitrile have been incorporated into materials with interesting optical and electronic functionalities.

One major application is in the field of organic semiconductors. researchgate.netresearchgate.net Quinoxaline-based molecules have been synthesized and used as the active semiconductor layer in organic thin-film transistors (OTFTs). researchgate.net By functionalizing the quinoxaline core with different aromatic groups, such as tetraphenyl or diphenyl-di(thiophen-2-yl) moieties, researchers can tune the material's thermal, optical, and electrochemical properties to optimize device performance. researchgate.net

The strong fluorescence exhibited by many quinoxaline derivatives is also harnessed in the development of novel fluorescent materials and chemosensors. mdpi.com For example, aminoquinoxaline-based compounds can serve as dual colorimetric and fluorescent sensors for pH, showing distinct changes in their absorption and emission spectra in response to acidity. mdpi.com This property is due to the charge transfer transitions within the molecule, which are sensitive to the protonation state of the amino groups. mdpi.com Furthermore, the development of fluorescent unnatural amino acids based on related heterocyclic cores allows for the site-specific labeling of proteins, creating powerful tools for biophysical studies. nih.gov

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The development of novel luminescent materials is critical for next-generation displays and lighting technologies, with Organic Light-Emitting Diodes (OLEDs) being a primary focus. Quinoxaline derivatives are actively investigated for these applications due to their electronic characteristics and thermal stability.

Detailed Research Findings: Quinoxaline derivatives possess the rigidity and luminescence properties that are desirable for OLED materials. They can be employed in various layers of an OLED device, including the electron transporting layer, and as either the host or guest material in the emissive layer. google.com The electron-deficient quinoxaline ring is particularly effective as an electron-transporting moiety. google.com While many quinoxaline derivatives have been explored, those featuring amino substituents have not been as extensively disclosed for roles such as the hole transporting layer or as the host/guest in the emitting layer, representing an area ripe for exploration. google.com

Research on structurally analogous compounds underscores the potential of the 3-amino-quinoxaline scaffold. For instance, a one-pot synthesis method has been developed for 3-amino-2-arylquinolin-4(1H)-ones, which are close structural relatives of the target compound. researchgate.net Solutions of these synthesized amines exhibit strong luminescence in the blue-green region of the visible spectrum, with impressive fluorescence quantum yields reaching as high as 0.59 when irradiated with ultraviolet or violet light. researchgate.net This high quantum yield in a related amino-heterocyclic system suggests that 3-amino-2-quinoxalinecarbonitrile and its derivatives are promising candidates for the development of efficient emitters for OLEDs.

Photovoltaic Applications

The quest for efficient and cost-effective solar energy conversion has driven significant research into dye-sensitized solar cells (DSSCs). In these devices, an organic dye absorbs sunlight and injects an electron into a semiconductor, typically titanium dioxide (TiO2). The structure of the dye is paramount to the device's efficiency.

Detailed Research Findings: The quinoxaline scaffold has proven to be a highly effective component in organic sensitizers for DSSCs, typically acting as an electron-accepting unit. case.edu In the common donor-π-acceptor (D-π-A) dye architecture, the quinoxaline moiety can serve as the primary acceptor or as an auxiliary acceptor in a D-A-π-A configuration. case.edu

In one study, novel organic sensitizers based on a triphenylamine (B166846) donor unit linked to a quinoxaline acceptor were synthesized. case.edu The strategic placement of the linkage resulted in two different dye configurations, which significantly influenced the photovoltaic performance. The dye RC-22, which featured a D-A-π-A structure with the quinoxaline acting as an additional acceptor, demonstrated a power conversion efficiency (PCE) of 5.56%. case.edu This performance highlights that the quinoxaline unit is a promising candidate for creating efficient organic sensitizers. case.edu Further research into quinoxaline-2,3-dione derivatives has also been conducted to explore their potential in DSSCs. wu.ac.th The performance of several quinoxaline-based dyes is summarized in the table below.

| Dye ID | Configuration | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |

| RC-21 | D-π-A | 3.30 | 6.84 | 0.69 | 0.70 |

| RC-22 | D-A-π-A | 5.56 | 11.17 | 0.71 | 0.70 |

| Data sourced from research on novel quinoxaline-based organic sensitizers. case.edu |

These findings collectively demonstrate that incorporating the 3-amino-2-quinoxalinecarbonitrile framework into dye sensitizers is a viable strategy. The amino group can be used as a potent donor or as an anchoring point for other donor moieties, while the quinoxaline-carbonitrile portion can serve as a powerful electron acceptor system.

Organic Semiconductors and Electronic Devices

Organic semiconductors are the foundation of next-generation flexible electronics, including organic field-effect transistors (OFETs) and sensors. The performance of these devices is dictated by the charge transport properties of the organic material.

Detailed Research Findings: The electron-withdrawing nature of the quinoxaline ring system makes its derivatives excellent candidates for n-type (electron-transporting) semiconductors. Derivatives of pyrazino[2,3-g]quinoxaline, a larger fused system containing the quinoxaline motif, are recognized as versatile building blocks for constructing π-conjugated systems that exhibit good semiconductor performance in OFETs. researchgate.net Furthermore, patents have disclosed the use of quinoxaline derivatives as materials for the electron transporting layer in OLEDs, capitalizing on their inherent electronic properties. google.com The 3-amino-2-quinoxalinecarbonitrile structure combines this electron-deficient core with a nitrile group, a strong electron-withdrawing group, which can further enhance the n-type characteristics of the material. The amino group provides a site for further functionalization, allowing for the tuning of molecular packing and electronic energy levels to optimize performance in electronic devices.

Chemo- and Biosensors

Chemo- and biosensors are devices that use chemical or biological recognition to generate a measurable signal in response to the presence of a specific analyte. Fluorescent and colorimetric sensors are particularly valuable for their high sensitivity and ease of detection.

Detailed Research Findings: The quinoxaline scaffold is well-suited for sensor design due to its useful optical properties. mdpi.com By functionalizing the quinoxaline core, researchers can create "push-pull" chromophores that exhibit significant shifts in their absorption or emission spectra upon interaction with an analyte.

A prime example is a water-soluble quinoxaline derivative designed as a dual-channel pH sensor. mdpi.com This sensor, featuring electron-donating aminopropyl groups, shows distinct changes in both color and fluorescence in acidic aqueous solutions (pH 1-5), allowing for dual-channel monitoring. mdpi.com The sensor is brightly emissive, and its response is not hindered by the presence of common metal cations. mdpi.com

Similarly, quinoline-based thiosemicarbazones have been successfully employed as colorimetric chemosensors for the visual detection of fluoride (B91410) and cyanide ions in organic solvents. nih.gov The interaction with these anions causes a distinct color change, with detection limits in the micromolar range. nih.gov

The 3-amino-2-quinoxalinecarbonitrile molecule contains all the necessary components for such applications. The quinoxaline ring can act as the signaling unit, while the amino and nitrile groups can serve as binding sites for analytes like ions or small molecules. This makes the compound a promising platform for developing new, highly specific chemo- and biosensors. mdpi.comnih.govresearchgate.net

Applications in Catalysis

The development of efficient and selective catalysts is a cornerstone of modern chemistry. The structural features of 3-amino-2-quinoxalinecarbonitrile make it an intriguing candidate for applications in both metal-catalyzed reactions and organocatalysis.

Ligand Design for Metal-Catalyzed Reactions

In metal-catalyzed reactions, the ligand bound to the metal center plays a crucial role in controlling the catalyst's activity and selectivity. Heterocyclic compounds containing nitrogen are widely used as ligands due to the strong coordination of nitrogen atoms to metal ions.

Detailed Research Findings: The 3-amino-2-quinoxalinecarbonitrile molecule offers multiple potential coordination sites for metal ions: the two nitrogen atoms of the quinoxaline ring, the exocyclic amino group, and the nitrogen atom of the nitrile group. This versatility allows it to act as a mono-, bi-, or polydentate ligand, enabling the synthesis of a wide variety of metal complexes.

Research on related N-heterocyclic ligands demonstrates this principle. For example, 3-amino-1H-1,2,4-triazole-5-carboxylic acid has been used as a building block to prepare multidimensional transition metal complexes, showcasing the ability of amino- and N-heterocyclic compounds to form diverse coordination networks. mdpi.com In a similar vein, 3-amino-2-quinoxaline carbonitrile 1,4-dioxides, which are closely related to the target compound, are noted for their ability to form complexes. researchgate.net The combination of a soft nitrogen donor (from the nitrile) and hard nitrogen donors (from the amine and ring) makes this scaffold suitable for binding to a range of transition metals, which could then be employed in catalytic processes such as cross-coupling reactions, hydrogenations, or oxidations. mdpi.com

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering an alternative to traditional metal-based catalysts. Catalysts often feature functional groups like amines, which can activate substrates through the formation of transient iminium or enamine intermediates.

Detailed Research Findings: While direct applications of 3-amino-2-quinoxalinecarbonitrile as an organocatalyst are not yet widely reported, its structure contains the key functional groups for such a role. The primary amino group at the 3-position is a critical feature. Primary and secondary amines are the basis for a major branch of organocatalysis, enamine catalysis, which is effective for a wide range of C-C bond-forming reactions.

Research into C2-symmetric amino acid amide derivatives has shown their potential to catalyze Michael additions and aldol (B89426) reactions, albeit with moderate success in some initial studies. mdpi.com The principle relies on the amine functionality to interact with the substrate. The 3-amino-2-quinoxalinecarbonitrile scaffold could potentially be used in similar transformations. The amino group could react with a ketone or aldehyde substrate to form an enamine, which then participates in a subsequent reaction. The rigid quinoxaline backbone could provide a defined steric environment around the catalytic site, which, with further modification, could be exploited to induce stereoselectivity. This remains a prospective area of research that leverages the known reactivity of amino-functionalized organic molecules.

Role as a Synthetic Intermediate for Complex Molecules

The unique arrangement of functional groups in 3-Amino-2-quinoxalinecarbonitrile makes it an exceptional intermediate for constructing complex, polycyclic heterocyclic systems. researchgate.net The adjacent amino and nitrile groups are perfectly positioned for intramolecular cyclization reactions or for sequential reactions to build fused rings.

Researchers have utilized this compound to synthesize a variety of fused heterocycles, such as:

Triazino-indoles: Through diazotization of the amino group followed by coupling with an active methylene (B1212753) compound like malononitrile (B47326) and subsequent cyclization, complex fused systems like 1-amino chemsynthesis.comnih.govtandfonline.comtriazino[3′,4′:3,4]- chemsynthesis.comnih.govtandfonline.comtriazino[5,6-b]indole-2-carbonitrile can be prepared. researchgate.net

Pyrimido-triazino-indoles: The resulting fused triazino-indole can be further elaborated into even more complex polycyclic systems. researchgate.net

Fused Quinolones: The quinoxaline scaffold is related to the quinoline (B57606) and quinolone systems, which are also important in medicinal chemistry. Synthetic strategies often involve building complex structures from simpler heterocyclic precursors. nih.govmdpi.com

Domino and "Click" Reactions: Modern synthetic methodologies like domino reactions and click chemistry have been employed with related heterocyclic building blocks to create complex molecular architectures efficiently. nih.govresearchgate.net 3-Amino-2-quinoxalinecarbonitrile is a suitable candidate for such transformations, allowing for the rapid assembly of diverse compound libraries.

These complex molecules are often synthesized to explore new areas of chemical space for potential biological activity or for applications in materials science. The inherent reactivity of 3-Amino-2-quinoxalinecarbonitrile provides a reliable and versatile platform for these synthetic endeavors.

Future Research Directions and Outlook

Emerging Synthetic Methodologies for Quinoxalinecarbonitriles

The development of novel synthetic pathways is crucial for the efficient production of functionalized quinoxalines. Traditional methods are often being supplanted by more sophisticated and efficient protocols.

A notable recent development is a new method for preparing 3-amino-2-quinoxalinecarbonitrile itself. tandfonline.com This approach involves the condensation reaction between o-phenylenediamine (B120857) and bromomalononitrile, uniquely employing a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) in acetonitrile. tandfonline.com The process is completed by aerobic oxidation, passing oxygen gas through the reaction mixture, which increases the yield to 63%. tandfonline.com This method demonstrates the effectiveness of Lewis acids in facilitating this specific transformation. Research has shown that the choice of catalyst is critical to the reaction's success.

Catalyst Performance in the Synthesis of 3-Amino-2-quinoxalinecarbonitrile

Comparison of yields obtained using different Lewis acid catalysts for the condensation of bromomalononitrile and o-phenylenediamine.

| Lewis Acid Catalyst | Resulting Yield | Observation |

|---|---|---|

| Aluminum chloride (AlCl₃) | 63% | Successful condensation and oxidation. tandfonline.com |

| Silver nitrate (B79036) (AgNO₃) | 12% | The desired product was formed, but in a significantly lower yield. tandfonline.com |

| Titanium tetrachloride (TiCl₄) | 0% | The desired product was not detected; an inorganic complex formed instead. tandfonline.com |

Beyond single-compound synthesis, broader trends include the development of two- and three-component reactions and microwave-assisted techniques to create diverse libraries of functionalized and fused quinoxalines. rsc.org These multicomponent strategies are prized for their efficiency and atom economy, allowing for the construction of complex molecules in fewer steps. rsc.org The ongoing exploration of these advanced synthetic strategies promises to accelerate the discovery of quinoxaline (B1680401) derivatives with novel properties. rsc.orgnih.gov

Advanced Computational Approaches in Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating quinoxaline derivatives, offering profound insights into their behavior at a molecular level. These theoretical studies enable the prediction of properties and the rational design of new compounds for specific functions.

DFT calculations are widely used to explore the electronic structure, reactivity, and optical properties of quinoxaline systems. tandfonline.com By analyzing Frontier Molecular Orbitals (HOMO and LUMO), researchers can understand charge transfer processes within the molecules. tandfonline.comscispace.com This is critical for designing materials for electronic applications. For instance, computational studies have been used to elucidate reaction mechanisms, such as in the photocatalytic synthesis of quinoxaline derivatives. iiste.org

Furthermore, advanced computational models are being applied to predict the suitability of novel quinoxalinecarbonitriles for specific, high-technology applications. Theoretical investigations are used to screen candidates for use in organic solar cells by calculating their photovoltaic properties, including energy gaps, light-harvesting efficiency (LHE), and open-circuit photovoltage (Voc). researchgate.netresearchgate.net Similarly, calculations of static hyperpolarizability can identify derivatives with promising nonlinear optical (NLO) properties, which are valuable in photonics and telecommunications. tandfonline.com

Application of DFT in Quinoxaline Research

Summary of computational methods and the properties investigated in the study of quinoxaline derivatives.

| DFT Method/Basis Set | Investigated Properties | Potential Application | Source |

|---|---|---|---|

| B3LYP/6-311G(d,p) | Spectroscopic analysis, electronic properties, FMOs | Corrosion Inhibition | scispace.com |

| wb97xd/def2-TZVP | Reactivity, electronic stability, NLO properties, charge transfer | Nonlinear Optics | tandfonline.com |

| CAM-B3LYP/6-311G(d,p) | Excitation energies, photovoltaic parameters (LHE, Voc) | Solar Cells | researchgate.net |

| B3LYP/cc-pVDZ | Optimized geometries, HOMO/LUMO levels | Organic Electronics | researchgate.net |

| B3LYP/6-311+G(2d) | Reaction mechanism proposal | Synthetic Chemistry | iiste.org |

Novel Interdisciplinary Applications in Chemical Sciences

While quinoxalines are known for their biological activities, future research is increasingly targeting their application in materials science and other chemical disciplines. The versatile structure of the quinoxaline core makes it an attractive building block for a variety of functional materials.

Quinoxaline derivatives are being investigated for their use in:

Organic Electronics : They serve as components in organic semiconductors and dyes. ijirt.org

Photovoltaic Devices : The tunable electronic properties of quinoxalines make them promising materials for use in organic solar cells. researchgate.netresearchgate.netrsc.org

Materials Chemistry : Certain derivatives exhibit liquid crystal properties, which are useful for displays and sensors. rsc.org Their potential as nonlinear optical (NLO) materials is also under investigation. tandfonline.com

Corrosion Inhibition : Quinoxaline-based compounds have been shown to be effective corrosion inhibitors for metals. scispace.comrsc.org

Catalysis and Sensors : Quinoxalines can act as ligands in catalytic processes, and nanocatalysts based on elements like zirconium are being explored for their potential in catalysis and sensor technology. ijirt.orgnih.gov

Green and Sustainable Chemistry Initiatives

A significant shift in chemical synthesis is the growing emphasis on green and sustainable practices, a trend that is strongly influencing the production of quinoxalines. eurekaselect.com The goal is to develop methods that are less hazardous, more efficient, and have a lower environmental impact. ijirt.orgbenthamdirect.com

Key green chemistry initiatives in quinoxaline synthesis include:

Green Solvents : Replacing traditional volatile organic compounds with environmentally benign solvents like water, ethanol (B145695), and ionic liquids. ijirt.orgrsc.org

Energy Efficiency : Employing energy-efficient techniques such as microwave irradiation and ultrasound to drive reactions, often leading to shorter reaction times and higher yields. ijirt.orgbenthamdirect.com

A prime example of these principles in action is the synthesis of functionalized quinoxalines using Natural Deep Eutectic Solvents (NADES). rsc.org One such protocol uses a NADES composed of choline (B1196258) chloride and water, allowing for a fast (5-minute) reaction at room temperature with high yields (>90%). rsc.org A major advantage is that the NADES can be recycled up to six times without losing efficiency, and the synthesized quinoxaline can be easily separated by simple extraction. rsc.org This method has been shown to have favorable green metrics, such as a low Process Mass Intensity (PMI) and Environmental Factor (E-factor). rsc.org

Other green approaches include the use of β-Cyclodextrin as a catalyst in water, which promotes the reaction by forming an inclusion complex with the reactants. mdpi.com These sustainable initiatives are not only environmentally responsible but also often lead to cheaper and more efficient synthetic routes. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-amino-2-quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, and how do reaction conditions influence yield?

- The synthesis typically involves reductive deamination of precursors like 3-amino-2-quinoxalinecarbonitrile 1,4-di-N-oxide (1a) to generate derivatives with enhanced hypoxic cytotoxicity. Reaction parameters such as temperature, solvent polarity, and catalyst choice critically affect yields. For example, substituting the 3-amino group with chlorine or nitroaryl groups improves potency .

Q. What analytical techniques are recommended for characterizing 3-amino-2-quinoxalinecarbonitrile and its derivatives?

- Use tandem mass spectrometry (MS/MS) to detect DNA adducts formed under hypoxic conditions. High-performance liquid chromatography (HPLC) coupled with UV-Vis or fluorescence detectors is standard for purity assessment. Sublimation enthalpy data (e.g., 139.7 ± 3.7 kJ/mol at 298 K) can be determined via thermogravimetric analysis .

Q. How should researchers handle stability and storage of 3-amino-2-quinoxalinecarbonitrile in laboratory settings?

- Store in airtight containers at 2–8°C, protected from light. Avoid strong oxidizers, as decomposition releases hazardous gases (e.g., CO, NOx). Stability under hypoxic conditions should be verified via controlled-environment experiments .

Advanced Research Questions

Q. What mechanistic insights explain the hypoxia-selective DNA damage induced by 3-amino-2-quinoxalinecarbonitrile 1,4-di-N-oxide?

- Under hypoxia, the compound undergoes enzymatic reduction (e.g., by NADPH:cytochrome P450 reductase), generating reactive intermediates that alkylate DNA. This produces malonaldehydic products and strand breaks, preferentially targeting hypoxic tumor cells. Comparative studies with tirapazamine show 150-fold higher potency in some derivatives .

Q. How can structure-activity relationship (SAR) studies optimize hypoxic cytotoxicity ratios (HCR) in quinoxaline derivatives?

- Modifications at position 3 (e.g., [(N,N-dimethylamino)propyl]amino groups) and position 7 (chloro or trifluoromethyl substituents) enhance HCR. Derivatives like 7-chloro-3-[[(N,N-dimethylamino)propyl]amino]-2-quinoxalinecarbonitrile exhibit HCR > 300 in V79 cells, surpassing tirapazamine (HCR = 75) .

Q. What experimental models are suitable for evaluating the tumor-targeting efficacy of radioiodinated 3-amino-2-quinoxalinecarbonitrile derivatives?

- Use Ehrlich ascites carcinoma-bearing mice for biodistribution studies. Radiolabeling with iodine-131 (¹³¹I) enables gamma camera imaging to assess tumor uptake. Data show rapid clearance from blood and high tumor-to-muscle ratios (≥ 5:1 at 24 hours post-injection) .

Q. How do redox cycling properties of 3-amino-2-quinoxalinecarbonitrile derivatives contribute to genotoxicity under varying oxygen tensions?

- In aerobic conditions, redox cycling generates superoxide radicals, causing nonspecific cytotoxicity. Under hypoxia, selective bioactivation produces DNA-damaging nitrenium ions. Dual-action mechanisms can be quantified via comet assays or γ-H2AX foci staining .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.